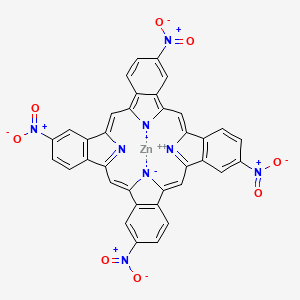
Sodium 3-(trihydroxysilyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carboxyethylsilanetriol, sodium salt is a chemical compound with the molecular formula C₃H₆Na₂O₅Si. It is a derivative of silanetriol, where a carboxyethyl group is attached to the silicon atom. This compound is often used in various industrial and scientific applications due to its unique properties, such as its ability to form stable aqueous solutions and its reactivity with other functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Carboxyethylsilanetriol, sodium salt can be synthesized through the reaction of carboxyethylsilanetriol with sodium hydroxide. The reaction typically involves dissolving carboxyethylsilanetriol in water and then adding sodium hydroxide to the solution. The mixture is stirred until the reaction is complete, resulting in the formation of carboxyethylsilanetriol, sodium salt.
Industrial Production Methods
In industrial settings, carboxyethylsilanetriol, sodium salt is produced using a similar method but on a larger scale. The process involves the use of large reactors where carboxyethylsilanetriol and sodium hydroxide are mixed under controlled conditions. The reaction is monitored to ensure complete conversion, and the resulting product is purified and concentrated to the desired specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Carboxyethylsilanetriol, sodium salt undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxyethylsilanetriol, sodium salt oxide.
Reduction: It can be reduced to form carboxyethylsilanetriol, sodium salt hydride.
Substitution: The sodium ion can be substituted with other cations, such as potassium or calcium.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reaction is typically carried out in an aqueous solution at room temperature.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used. The reaction is usually performed in an inert atmosphere to prevent oxidation.
Substitution: The substitution reactions are carried out using the corresponding metal salts, such as potassium chloride or calcium chloride, in an aqueous solution.
Major Products Formed
Oxidation: Carboxyethylsilanetriol, sodium salt oxide.
Reduction: Carboxyethylsilanetriol, sodium salt hydride.
Substitution: Potassium carboxyethylsilanetriol or calcium carboxyethylsilanetriol.
Applications De Recherche Scientifique
Carboxyethylsilanetriol, sodium salt has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other silicon-based compounds.
Biology: The compound is used in the functionalization of biomolecules and in the development of biosensors.
Medicine: It is explored for its potential use in drug delivery systems and as a component in medical devices.
Industry: Carboxyethylsilanetriol, sodium salt is used in the production of coatings, adhesives, and sealants due to its ability to enhance adhesion and durability.
Mécanisme D'action
The mechanism of action of carboxyethylsilanetriol, sodium salt involves its interaction with various molecular targets and pathways. The carboxyethyl group can form hydrogen bonds with other molecules, enhancing its reactivity and binding affinity. The silicon atom can also interact with other functional groups, facilitating the formation of stable complexes. These interactions enable the compound to exert its effects in various applications, such as enhancing adhesion in coatings or improving the stability of biomolecules in biosensors.
Comparaison Avec Des Composés Similaires
Carboxyethylsilanetriol, sodium salt is unique compared to other similar compounds due to its specific functional groups and reactivity. Similar compounds include:
Carboxyethylsilanetriol, potassium salt: Similar in structure but with potassium as the cation.
Carboxyethylsilanetriol, calcium salt: Similar in structure but with calcium as the cation.
Cyanoethyltriethoxysilane: Another silicon-based compound with different functional groups.
Carboxyethylsilanetriol, sodium salt stands out due to its stability in aqueous solutions and its versatility in various chemical reactions and applications.
Propriétés
Formule moléculaire |
C3H7NaO5Si |
|---|---|
Poids moléculaire |
174.16 g/mol |
Nom IUPAC |
sodium;3-trihydroxysilylpropanoate |
InChI |
InChI=1S/C3H8O5Si.Na/c4-3(5)1-2-9(6,7)8;/h6-8H,1-2H2,(H,4,5);/q;+1/p-1 |
Clé InChI |
INEPLXDYNFVQCD-UHFFFAOYSA-M |
SMILES canonique |
C(C[Si](O)(O)O)C(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-(imidazo[1,5-a]pyridin-3-yl)ethyl)-2-phenoxyacetamide](/img/structure/B13824761.png)
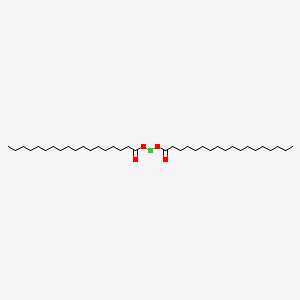
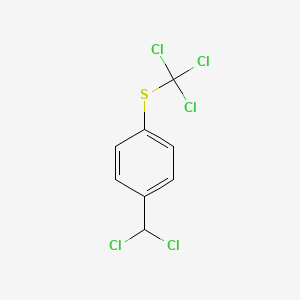
![2-amino-5-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-4,6-dimethyl-1H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B13824779.png)
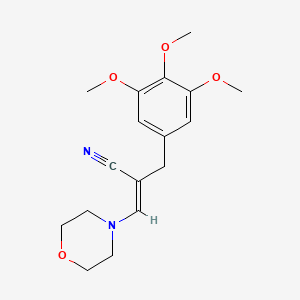
![[2-[2,3-bis(2,3-dihydroxypropoxy)propoxy]-3-[2-(2,3-dihydroxypropoxy)-3-hydroxypropoxy]propyl] (Z)-octadec-9-enoate](/img/structure/B13824792.png)
![Oxovanadium(2+);6,15,24,33-tetraphenoxy-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,18,21,23,25,27,30,32,34-hexadecaene](/img/structure/B13824797.png)
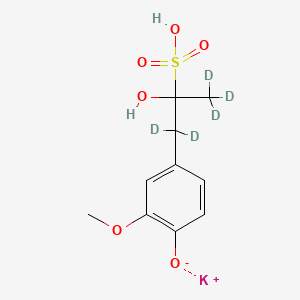

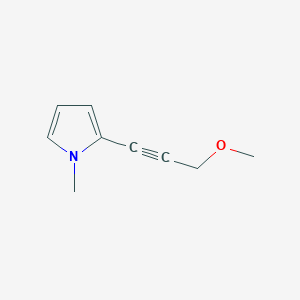
![(10R,11S)-10,11-dimethyl-1,3,9-triazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene](/img/structure/B13824827.png)
